molecular formula C13H8Cl2O B146651 2,4'-Dichlorobenzophenone CAS No. 85-29-0

2,4'-Dichlorobenzophenone

Cat. No.: B146651
CAS No.: 85-29-0
M. Wt: 251.1 g/mol
InChI Key: YXMYPHLWXBXNFF-UHFFFAOYSA-N
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Description

2,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various chemical processes and has significant applications in scientific research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4’-Dichlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to toxic effects .

Cellular Effects

The effects of 2,4’-Dichlorobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving estrogen receptors. Studies have indicated that 2,4’-Dichlorobenzophenone can bind to estrogen receptors, thereby modulating gene expression and affecting cellular metabolism . Additionally, it has been found to induce oxidative stress in cells, leading to alterations in cellular function and viability.

Molecular Mechanism

At the molecular level, 2,4’-Dichlorobenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites. Furthermore, its binding to estrogen receptors can result in changes in gene expression, affecting various cellular processes . The compound’s ability to generate reactive oxygen species also contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dichlorobenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2,4’-Dichlorobenzophenone can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of 2,4’-Dichlorobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies in animal models have shown that high doses of 2,4’-Dichlorobenzophenone can cause liver and kidney damage, as well as disruptions in endocrine function . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced.

Metabolic Pathways

2,4’-Dichlorobenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, 2,4’-Dichlorobenzophenone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can exert its effects over extended periods.

Subcellular Localization

The subcellular localization of 2,4’-Dichlorobenzophenone is primarily in the endoplasmic reticulum and mitochondria. These organelles are involved in the compound’s metabolism and the generation of reactive oxygen species. The localization of 2,4’-Dichlorobenzophenone in these compartments can affect its activity and function, leading to alterations in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Dichlorobenzophenone can be synthesized through the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a petroleum ether solvent under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the preparation of 2,4’-Dichlorobenzophenone involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dichlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

(2-chlorophenyl)-(4-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMYPHLWXBXNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058920
Record name 2,4'-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
Source PubChem
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CAS No.

85-29-0
Record name 2,4′-Dichlorobenzophenone
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Record name 2,4'-Dichlorobenzophenone
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Record name 2,4'-Dichlorobenzophenone
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Record name Methanone, (2-chlorophenyl)(4-chlorophenyl)-
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Record name 2,4'-Dichlorobenzophenone
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Record name 2,4'-dichlorobenzophenone
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Record name 2,4'-DICHLOROBENZOPHENONE
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Synthesis routes and methods

Procedure details

For example, 3,3'-dinitro-4,4'-dichlorobenzophenone can be prepared in a yield of 95 to 98% by nitrating 4,4'-dichlorobenzophenone [E. R. Kofanov et al., J. Org. Chem. USSR, 15, 98-100 (1979)]. 5,3'-Dinitro-2,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone [E. H. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)]. 3,3'-Dinitro-4-chlorobenzophenone can be prepared in a high yield by nitrating 4-chlorobenzophenone [G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538 (1972)]. 3,4'-Dinitro-4-chlorobenzophenone can be prepared by nitrating 4-halogeno-4'-nitrobenzophenone obtained by the condensation reaction between p-nitrobenzoyl chloride and chlorobenzene [P. T. Montagne et al., Ber., 49, 2267-2270 (1916); G. S. Mironov et al., J. Org. Chem. USSR, 8, 1538-1543 (1972)]. 3,3'-Dinitro-6,4'-dichlorobenzophenone can be prepared in a high yield by nitrating 2,4'-dichlorobenzophenone obtained by the condensation reaction between 2-chlorobenzoyl chloride and chlorobenzene [H. F. Faith et al., J. Am. Chem. Soc., 77, 543 (1955)].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2,4'-Dichlorobenzophenone in scientific research?

A: this compound is primarily employed as a chemical intermediate in various research applications. Notably, it serves as a building block in synthesizing more complex molecules. For instance, it plays a crucial role in preparing star-type graft copolymers through the polymerization of methyl methacrylate with potassium complexes of polystyrene containing a benzophenone unit [].

Q2: How does the structure of this compound influence its reactivity?

A: The position of the chlorine atoms on the benzophenone structure significantly impacts its reactivity in Friedel-Crafts acylation reactions []. Research indicates that this compound exhibits reactivity between that of 2,6-Dichlorobenzophenone and 3,4-Dichlorobenzophenone []. This difference arises from the electronic and steric effects imposed by the chlorine atoms on the aromatic ring, ultimately influencing the accessibility and reactivity of the electrophilic acylium ion intermediate during the reaction.

Q3: Has this compound demonstrated any biological activity?

A: Studies investigating the potential antituberculosis activity of this compound yielded negative results []. Despite showing promise in vitro, it failed to exhibit any significant inhibitory effects on experimental tuberculosis in guinea pigs, highlighting the importance of in vivo studies for drug development [].

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A: Several analytical techniques are valuable tools for studying this compound. Thin-layer chromatography (TLC), particularly continuous development and reversed-phase TLC, enables the separation and identification of this compound from its isomers, even at low concentrations []. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural characterization and quantification.

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